Cas no 2171968-95-7 (2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid)

2-(Methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core functionalized with methoxycarbonyl and oxan-4-yl substituents, along with a carboxylic acid group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The presence of both ester and carboxylic acid functionalities allows for further derivatization, enabling the synthesis of amides, esters, or other derivatives. The oxan-4-yl moiety enhances solubility and influences molecular conformation, potentially improving binding affinity in target interactions. Its well-defined reactivity makes it a valuable intermediate for constructing complex molecules, particularly in the development of biologically active compounds.
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid structure
2171968-95-7 structure
商品名:2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
CAS番号:2171968-95-7
MF:C11H13NO5S
メガワット:271.289622068405
CID:6269616
PubChem ID:165525988

2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
    • EN300-1458288
    • 2171968-95-7
    • インチ: 1S/C11H13NO5S/c1-16-11(15)9-12-7(10(13)14)8(18-9)6-2-4-17-5-3-6/h6H,2-5H2,1H3,(H,13,14)
    • InChIKey: CMHVRRUQNOVQMY-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)OC)=NC(C(=O)O)=C1C1CCOCC1

計算された属性

  • せいみつぶんしりょう: 271.05144369g/mol
  • どういたいしつりょう: 271.05144369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 114Ų

2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1458288-0.05g
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
0.05g
$612.0 2023-06-06
Enamine
EN300-1458288-250mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
250mg
$670.0 2023-09-29
Enamine
EN300-1458288-1000mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
1000mg
$728.0 2023-09-29
Enamine
EN300-1458288-5.0g
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
5g
$2110.0 2023-06-06
Enamine
EN300-1458288-100mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
100mg
$640.0 2023-09-29
Enamine
EN300-1458288-5000mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1458288-500mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
500mg
$699.0 2023-09-29
Enamine
EN300-1458288-0.1g
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
0.1g
$640.0 2023-06-06
Enamine
EN300-1458288-10000mg
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
10000mg
$3131.0 2023-09-29
Enamine
EN300-1458288-10.0g
2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid
2171968-95-7
10g
$3131.0 2023-06-06

2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 2171968-95-7)

2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid, identified by its CAS number 2171968-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including the presence of a methoxycarbonyl group and an oxan-4-yl moiety, contribute to its unique chemical properties and biological interactions, making it a subject of considerable interest in contemporary research.

The thiazole ring is a core structural motif in many biologically active molecules, exhibiting properties that make it suitable for various pharmacological applications. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups, such as the methoxycarbonyl (ester) group and the oxan-4-yl (tetrahydropyran) ring, further modulates the chemical and biological behavior of the compound. These modifications can influence solubility, metabolic stability, and target binding affinity, making them critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced therapeutic efficacy. The methoxycarbonyl group not only adds to the molecular complexity but also serves as a site for further chemical modification, enabling the synthesis of more sophisticated derivatives. Similarly, the oxan-4-yl substituent introduces a cyclic ether structure, which can affect the compound's pharmacokinetic profile by influencing its solubility and permeability across biological membranes.

One of the most compelling aspects of 2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. For instance, studies have suggested that thiazole derivatives can interfere with key signaling pathways involved in cell proliferation and survival. The specific arrangement of functional groups in this molecule may enhance its ability to interact with biological targets, potentially leading to more effective therapeutic outcomes.

The synthesis of 2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and protecting group strategies, are employed to construct the complex framework of the molecule efficiently. The availability of high-quality starting materials and robust synthetic routes is crucial for producing sufficient quantities of this compound for both preclinical and clinical investigations.

From a medicinal chemistry perspective, the structural features of this compound make it an attractive scaffold for further derivatization. By systematically modifying its functional groups or introducing additional moieties, researchers can explore new analogs with improved pharmacological properties. This approach aligns with modern drug discovery strategies that emphasize structure-based design and rational optimization. The use of computational tools such as molecular modeling and virtual screening can accelerate the identification of promising derivatives from this series.

The biological evaluation of 2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid has revealed several intriguing findings. Preclinical studies have demonstrated its potential as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory responses. Additionally, preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by disrupting critical cellular processes such as DNA replication or apoptosis regulation. These observations underscore its therapeutic potential but also highlight the need for further investigation to fully understand its mechanism of action.

In conclusion,2-(methoxycarbonyl)-5-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 2171968-95-7) represents a promising candidate for future pharmaceutical development. Its unique structural features combined with preliminary biological activity make it a valuable asset in medicinal chemistry research aimed at addressing complex diseases. As research progresses,this compound will continue to be scrutinized for its potential applications,with ongoing studies focusing on optimizing its pharmacological profile through structural modifications。The continued exploration of thiazole derivatives like this one holds great promise for advancing our understanding of disease mechanisms and developing novel therapeutic interventions.

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